molecular formula C8H15NO2 B15259804 [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Cat. No.: B15259804
M. Wt: 157.21 g/mol
InChI Key: QVAXMGZXANGLJM-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with an aminomethyl group and a methanol group at the 2-position. The compound has been listed as a discontinued product by suppliers like CymitQuimica (Ref: 10-F748226), suggesting specialized applications or synthesis challenges . Its structural analogs, however, are explored in diverse pharmacological contexts, such as thromboxane A2 receptor (TXA2R) modulation and enzyme inhibition .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

InChI

InChI=1S/C8H15NO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h6-7,10H,1-5,9H2

InChI Key

QVAXMGZXANGLJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)(CN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be exploited to design novel therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Properties of [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Pharmacological Relevance Key Properties/Applications
This compound (Target) C₈H₁₅NO₂ 157.21 2-(aminomethyl), 2-(methanol) Not explicitly reported; structural focus High polarity, potential for derivatization
[endo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol C₇H₁₂O₂ 128.17 2-(methanol) Intermediate in synthesis 1 H-bond donor, 2 H-bond acceptors
2-{7-oxabicyclo[2.2.1]heptan-2-yl}acetic acid C₈H₁₂O₃ 156.18 2-(acetic acid) Enzyme inhibition (Edg-2 receptor) Acidic (pKa ~4-5), oil-like consistency
2-(2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)propan-2-ol C₁₀H₁₉NO₂ 185.26 2-(aminomethyl), 2-(propan-2-ol) Lab reagent (discontinued) Tertiary alcohol, reduced solubility
{3-aminobicyclo[2.2.1]heptan-2-yl}methanol C₈H₁₅NO 141.21 3-(amino), 2-(methanol) Unspecified bioactivity Lacks oxygen bridge; altered ring strain

Structural and Functional Differences

Substituent Effects: The target compound uniquely combines aminomethyl (–CH₂NH₂) and methanol (–CH₂OH) groups, enhancing hydrogen-bonding capacity compared to analogs like [endo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (only –CH₂OH). This may improve interactions with polar biological targets but reduce membrane permeability .

Bicyclic Core Modifications: {3-aminobicyclo[2.2.1]heptan-2-yl}methanol lacks the oxygen bridge (7-oxa), increasing ring strain and altering solubility. The absence of the ether oxygen may reduce hydrogen-bond acceptor capacity compared to the target compound .

Pharmacological Relevance: Analogs like I-BOP ([1S-(1α,2β(5Z),3α(1E,3S),4α)]-7-[3-(3-hydroxy-4-(p-iodophenoxy)-1-butenyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid) demonstrate the importance of the 7-oxabicyclo[2.2.1]heptane core in TXA2R agonism. The target compound’s aminomethyl group could position it for receptor modulation, though its exact activity remains unstudied .

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